molecular formula C14H13ClN2O2 B3336732 3-[(4-Chlorophenoxy)methyl]benzohydrazide CAS No. 361464-97-3

3-[(4-Chlorophenoxy)methyl]benzohydrazide

Cat. No.: B3336732
CAS No.: 361464-97-3
M. Wt: 276.72 g/mol
InChI Key: OWDSODANKQISMC-UHFFFAOYSA-N
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Description

3-[(4-Chlorophenoxy)methyl]benzohydrazide (CAS Number: 361464-97-3) is a benzohydrazide derivative with a molecular formula of C14H13ClN2O2 and a molecular weight of 276.72 g/mol. This chemical reagent serves as a versatile precursor and pharmacophore in medicinal chemistry and antifungal agent development. The core benzohydrazide structure is recognized for its broad spectrum of biological activities, making it a valuable scaffold for constructing novel compounds with enhanced properties . Research indicates that functionalized benzohydrazide derivatives exhibit significant potential as enzyme inhibitors and possess notable antimicrobial and antifungal properties . Specifically, structurally related thioureide compounds derived from chlorophenoxymethyl-benzoic acid have demonstrated potent activity against clinical multidrug-resistant strains, including Staphylococcus aureus (with MIC values as low as 32 µg/mL), suggesting potential application in treating resistant infections . Furthermore, recent studies on novel benzohydrazide derivatives containing specific moieties have revealed them to be effective broad-spectrum agricultural fungicides, inhibiting fungal succinate dehydrogenase (SDH) and disrupting cell membrane integrity . Researchers also utilize hydrazide-hydrazones, a class that includes benzohydrazide derivatives, as inhibitors of metalloenzymes like laccase, providing tools for biochemical studies . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic uses, and is strictly not for human consumption.

Properties

IUPAC Name

3-[(4-chlorophenoxy)methyl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O2/c15-12-4-6-13(7-5-12)19-9-10-2-1-3-11(8-10)14(18)17-16/h1-8H,9,16H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWDSODANKQISMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NN)COC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Chlorophenoxy)methyl]benzohydrazide typically involves the reaction of 4-chlorophenol with benzyl chloride to form 4-chlorophenylmethyl ether. This intermediate is then reacted with hydrazine hydrate to yield the final product, this compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Chlorophenoxy)methyl]benzohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines.

Scientific Research Applications

3-[(4-Chlorophenoxy)methyl]benzohydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-[(4-Chlorophenoxy)methyl]benzohydrazide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chlorophenoxy group can interact with hydrophobic pockets in proteins, while the benzohydrazide moiety can form hydrogen bonds with active sites. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Positional Isomerism on the Benzohydrazide Core

  • 3-Substituted vs. 4-Substituted Derivatives: In pyrimidinylamino-benzohydrazides, replacing the 4-(pyrimidin-2-ylamino) scaffold with a 3-position analog (e.g., 3-(pyrimidin-2-ylamino)benzohydrazide) reduced antitumor activity against HepG2 cells. For example, compound 7a (3-substituted) showed lower cytotoxicity compared to 6b (4-substituted), indicating the 4-position enhances activity . Similarly, in acylhydrazones, electron-donating groups (e.g., -OMe) at the 3-position of the benzohydrazide moiety (compound 9i) improved butyrylcholinesterase (BuChE) inhibition (IC₅₀ = 9.6 µM), whereas 2- or 4-position analogs (9h, 9j) were less potent (IC₅₀ = 16.4 µM and 14.06 µM, respectively) .

Electron-Withdrawing vs. Electron-Donating Groups

  • Chlorophenoxy vs. Electron-withdrawing groups like -Cl may enhance stability or target binding in hydrophobic pockets, while -OMe groups improve solubility or electron density. In paraoxonase 1 (PON1) inhibition, 2-amino-4-chlorobenzohydrazide (4) exhibited the strongest activity (Kᵢ = 38.75 µM), suggesting that combining electron-withdrawing (-Cl) and electron-donating (-NH₂) groups optimizes enzyme interaction .

Key Findings:

  • Cholinesterase Inhibition: Trifluoromethyl-substituted benzohydrazides (e.g., 2l) show dual AChE/BuChE inhibition, while methoxy-substituted analogs (9i) are selective for BuChE. The 4-chlorophenoxy group’s role in cholinesterase inhibition remains underexplored but may share mechanistic similarities .
  • Antimicrobial Activity: Oxadiazole derivatives bearing 4-chlorophenoxy groups (e.g., 7o) exhibit potent antibacterial effects against Gram-negative and Gram-positive strains, comparable to ciprofloxacin .
  • Cytotoxicity: Triazole derivatives with 4-chlorophenoxymethyl groups (e.g., 5c, 5g) demonstrate moderate cytotoxicity against cancer cells, influenced by thioether substituents (e.g., benzylthio vs. chlorobenzylthio) .

Structure-Activity Relationship (SAR) Trends

Substituent Position :

  • 3- or 4-Positions on the benzohydrazide core critically modulate activity. The 4-position enhances antitumor and enzyme inhibition, while the 3-position optimizes BuChE selectivity .

Electronic Properties :

  • Electron-withdrawing groups (-Cl, -CF₃) improve binding to hydrophobic enzyme pockets (e.g., PON1, NF-κB), whereas electron-donating groups (-OMe, -NH₂) enhance solubility or charge interactions .

Hybrid Scaffolds: Incorporating 4-chlorophenoxy groups into heterocycles (e.g., oxadiazoles, triazoles) broadens antimicrobial and anticancer profiles, likely due to increased lipophilicity and target engagement .

Contrasting Evidence and Contextual Limitations

  • Enzyme-Specific Effects : While -OMe groups enhance BuChE inhibition , -Cl substituents are more effective in PON1 inhibition , underscoring target-dependent SAR.
  • Cytotoxicity vs. Efficacy: Triazole derivatives with 4-chlorophenoxy groups (e.g., 5c) show moderate cytotoxicity, suggesting a balance between therapeutic and toxic effects .

Biological Activity

3-[(4-Chlorophenoxy)methyl]benzohydrazide (CAS Number: 361464-97-3) is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

The compound has the molecular formula C14H13ClN2O2C_{14}H_{13}ClN_{2}O_{2}. Its unique structure features a chlorophenoxy group attached to a benzohydrazide moiety, which is significant for its biological interactions. The presence of chlorine in the phenoxy group influences its reactivity and interactions with biological targets, distinguishing it from similar compounds.

This compound exerts its biological effects through interactions with various molecular targets, including enzymes and receptors. The chlorophenoxy group can engage with hydrophobic pockets in proteins, while the benzohydrazide moiety is capable of forming hydrogen bonds with active sites. This dual interaction profile is crucial for modulating the activity of target molecules, leading to diverse biological effects such as:

  • Antimicrobial Activity : The compound has shown efficacy against various bacterial strains, suggesting its potential as an antimicrobial agent.
  • Anticancer Activity : Preliminary studies indicate that it may induce apoptosis in cancer cell lines by affecting cellular signaling pathways.

Antimicrobial Effects

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against both gram-positive and gram-negative bacteria, demonstrating a broad spectrum of activity. The mechanism likely involves disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. Notably, it has been reported to induce apoptosis in various cancer cell lines through mechanisms such as:

  • Inhibition of Kinases : Similar compounds have shown to inhibit kinases involved in cell replication, leading to reduced proliferation rates.
  • Reactive Oxygen Species (ROS) Production : Increased ROS levels can trigger apoptotic pathways, contributing to its anticancer effects.

Case Studies and Research Findings

  • Study on Anticancer Activity : A recent investigation into acylhydrazone derivatives, including this compound, revealed that these compounds could reduce clonogenic capacity in cancer cells comparable to established chemotherapeutics like doxorubicin .
  • Mechanistic Insights : Another study demonstrated that related compounds could induce apoptosis through selective inhibition of STAT3 signaling pathways in resistant cancer cell lines .

Comparative Biological Activity

To provide a clearer understanding of the biological activity of this compound relative to similar compounds, the following table summarizes key findings:

Compound NameAntimicrobial ActivityAnticancer ActivityMechanism of Action
This compoundSignificantModerateInhibition of kinases; ROS production
3-[(4-Bromophenoxy)methyl]benzohydrazideModerateLowDisruption of cell wall synthesis
3-[(4-Fluorophenoxy)methyl]benzohydrazideLowModerateApoptosis induction via ROS

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-[(4-Chlorophenoxy)methyl]benzohydrazide, and how can reaction conditions be optimized for higher yields?

  • The compound can be synthesized via cyclization reactions using benzohydrazide derivatives and 4-chlorophenoxy precursors. A critical step involves treating intermediates like N’-(2-(4-chlorophenoxy)-1-aminoethylidene)benzohydrazide with POCl₃ under reflux to form triazole derivatives . Sodium ethoxide is often employed as a base to deprotonate intermediates and facilitate nucleophilic substitution. Reaction temperature (e.g., 150°C in sealed tubes) and solvent systems (e.g., methanol/chloroform mixtures) significantly influence yield .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is the gold standard for resolving crystal structures, particularly for hydrogen-bonding networks and molecular conformations . ¹H/¹³C NMR and FT-IR are essential for verifying functional groups (e.g., hydrazide N–H stretches at ~3200 cm⁻¹). Mass spectrometry (ESI-TOF) confirms molecular weight, while DFT calculations validate lattice energies and intermolecular interactions .

Advanced Research Questions

Q. How can computational methods like DFT improve the understanding of this compound’s electronic properties and reactivity?

  • Density Functional Theory (DFT) can model charge distribution, frontier molecular orbitals (HOMO-LUMO gaps), and electrostatic potential surfaces to predict reactivity sites. For example, the electron-withdrawing 4-chlorophenoxy group likely increases electrophilicity at the hydrazide nitrogen, influencing nucleophilic attack or coordination with metal ions . Pairing DFT with experimental data (e.g., UV-Vis spectra) enhances accuracy in predicting photophysical behavior .

Q. What strategies are recommended for resolving contradictions in crystallographic data during structure determination?

  • Discrepancies in thermal parameters or occupancy factors can arise from disorder or twinning. Use SHELXD for initial phase determination and SHELXE for density modification in such cases. For high-resolution data, anisotropic refinement and restraints on bond lengths/angles improve model reliability. If twinning is suspected, the HKLF 5 format in SHELXL enables refinement against twinned data .

Q. How do structural modifications of the benzohydrazide core influence biological activity, such as NF-κB inhibition?

  • Substituting the phenoxy group (e.g., replacing 4-chloro with 4-methoxy) alters steric and electronic profiles, impacting binding to biological targets. For instance, 3-[(4-methoxyphenoxy)methyl]benzohydrazide exhibits NF-κB inhibition by disrupting protein-DNA interactions, as shown in luciferase reporter assays . Pharmacophore modeling and molecular docking (e.g., using AutoDock Vina) can guide rational design to enhance affinity for kinase or protease active sites .

Methodological Considerations

Q. What experimental protocols are advised for analyzing hydrogen-bonding networks in crystalline derivatives of this compound?

  • Perform Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular contacts. For example, O–H⋯N and N–H⋯O interactions in benzohydrazides often form 2D sheets or 3D frameworks. Use Mercury software to visualize packing diagrams and calculate interaction energies (e.g., lattice energy via PIXEL method) .

Q. How can researchers validate the purity and stability of this compound under varying storage conditions?

  • Combine HPLC (C18 column, acetonitrile/water mobile phase) with accelerated stability studies (40°C/75% RH for 4 weeks) to monitor degradation. TGA-DSC assesses thermal stability, while LC-MS identifies degradation products (e.g., hydrolysis of the hydrazide bond yielding benzoyl chloride derivatives) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.